molecular formula C20H16FN5O4 B2742781 2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898421-84-6

2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2742781
CAS RN: 898421-84-6
M. Wt: 409.377
InChI Key: UEWODRQVMKCGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide, also known as DFMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFMO belongs to the class of purine analogs and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Molecules : This compound is used in the synthesis of complex molecules such as carboxamides and fluorene derivatives. For example, Sailaja Rani Talupur et al. (2021) discuss the synthesis of tetrazol-thiophene-2-carboxamides, which are synthesized by condensing a related compound with phenyl phosphoro dichloridates (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Polyamide Synthesis : This compound is integral in the synthesis of new polyamides, as explored by S. Hsiao et al. (1999). They used related compounds in synthesizing diphenylfluorene-based aromatic polyamides, demonstrating the flexibility and adaptability of these compounds in creating novel materials (Hsiao, Yang, & Lin, 1999).

Biomedical Applications

  • Drug Development : This type of compound has potential applications in drug development, as indicated by the research on adenosine deaminase-activated anti-HIV prodrugs by J. Driscoll et al. (1995). They synthesized a series of amino analogs of related purines for potential use in HIV treatment (Driscoll, Siddiqui, Ford, Kelley, Roth, Mitsuya, Tanaka, & Marquez, 1995).

  • Antibacterial Agents : The research by H. Egawa et al. (1984) on pyridonecarboxylic acids demonstrates the antibacterial properties of compounds structurally similar to 2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide. These compounds are synthesized for their potent antibacterial activities (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Material Science Applications

  • Polyamide Properties : The work of S. Hsiao et al. (2000) on ortho-linked polyamides showcases the application of related compounds in enhancing the properties of polyamides, including solubility and thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-29-13-9-5-6-10(16(13)30-2)18-23-14(17(22)27)15-19(25-18)26(20(28)24-15)12-8-4-3-7-11(12)21/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWODRQVMKCGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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